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Compound of Interest |

3-Chloro-5-methoxy-1,2-
Compound Name:
benzoxazole
CAS No.: 16263-58-4
Cat. No.: B190068
- J

Executive Summary

This technical guide details the analytical framework for quantifying 3-Chloro-5-methoxy-1,2-
benzoxazole (CMB), a critical heterocyclic intermediate often utilized in the synthesis of
antipsychotic and antiepileptic pharmacophores (e.g., Zonisamide or Risperidone analogues).

Due to the electrophilic nature of the 3-chloro moiety, CMB is capable of alkylating DNA,
classifying it as a potential Genotoxic Impurity (GTI) in final drug substances. Consequently,
this guide provides two distinct protocols:

e High-Performance Liquid Chromatography (HPLC-UV): For raw material assay and purity
analysis (>98% levels).

e LC-MS/MS (Triple Quadrupole): For trace-level quantification (<10 ppm) in drug substances,
compliant with ICH M7 guidelines.

Chemical Context & Safety
e |[UPAC Name: 3-Chloro-5-methoxy-1,2-benzisoxazole
e Molecular Formula: CsHsCINO2

e Molecular Weight: 183.59 g/mol
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» Solubility: Low in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dimethyl
Sulfoxide (DMSO).

e Reactivity: The C3-Chlorine is a good leaving group for Nucleophilic Aromatic Substitution (
), making the molecule reactive toward amines and thiols.

Safety Warning: CMB is a skin and eye irritant and a suspected alkylating agent. All handling
must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Method Development Strategy

The analytical approach is bifurcated based on the "Fit-for-Purpose™ principle. The following
decision tree outlines the selection logic:

Sample Type Analysis

Expected Concentration?

Assay/Purity \ Impurity Screen

High (>0.1% w/w) Trace (<100 ppm)

Raw Material / Intermediate Final Drug Substance

Protocol A: HPLC-UV Protocol B: LC-MS/MS
(Robustness & Cost-Efficiency) (Sensitivity & Selectivity)

N

Validation (ICH Q2)
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Figure 1: Analytical decision matrix for CMB quantification.

Protocol A: HPLC-UV (Assay & Purity)

Objective: To determine the assay potency and organic impurities of bulk CMB.

S hic Conditi

Parameter Specification Rationale

Agilent 1290 Infinity Il or ]
Instrument ) Standard industry workhorse.
Waters Alliance

C18 provides strong retention

.y Agilent Zorbax Eclipse Plus for hydrophobic benzoxazoles;
olumn
C18 (150 x 4.6 mm, 3.5 pum) 3.5 um offers balanced
resolution/pressure.
) ) o Acidic pH suppresses phenol
Mobile Phase A 0.1% Formic Acid in Water o )
ionization, sharpening peaks.
ACN has lower UV cutoff than
Mobile Phase B Acetonitrile (HPLC Grade) MeOH, reducing baseline drift
at 254 nm.
) Standard flow for 4.6 mm ID
Flow Rate 1.0 mL/min
columns.
Improves mass transfer and
Column Temp 35°C o o
retention time reproducibility.
Aromatic ring absorption
Detection UV @ 254 nm (bw 4 nm) maximum (Benzisoxazole
core).
L Optimized to prevent column
Injection Vol 5.0 uL

overload.

Gradient Program
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Time (min) % Mobile Phase B Event

0.0 30 Initial Hold

2.0 30 Isocratic equilibration

12.0 % Linear ramp to elute CMB and
hydrophobic impurities

15.0 90 Wash

15.1 30 Re-equilibration

20.0 30 End of Run

Standard Preparation

e Stock Solution (1.0 mg/mL): Weigh 10 mg CMB into a 10 mL volumetric flask. Dissolve in
100% ACN (sonicate 5 min).

e Working Standard (0.1 mg/mL): Dilute 1.0 mL Stock into a 10 mL flask. Dilute to volume with
Diluent (50:50 Water:ACN).

o Note: Matching the diluent to the initial gradient strength prevents "solvent shock" and
peak splitting.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying CMB as a potential genotoxic impurity (PGI) in a drug matrix down to 1
ppm.

Mass Spectrometry Parameters (ESI+)

« lonization: Electrospray Positive (ESI+)
e Scan Mode: Multiple Reaction Monitoring (MRM)
e Precursor lon: 184.0 m/z

(Calculated based on
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isotope)
e Product lons:
o Quantifier: 184.0

149.0 m/z (Loss of Cl radical/HCI - characteristic of chloro-aromatics).

o Qualifier: 184.0

121.0 m/z (Benzoxazole ring fragmentation).

LC-MS Interface Settings

Parameter Setting

Gas Temp 300°C

Gas Flow 10 L/min

Nebulizer 45 psi

Capillary Voltage 3500V

Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)

Sample Preparation (Trace Analysis)

e Drug Substance Sample: Weigh 50 mg of the Drug Substance (DS).
o Extraction: Dissolve in 1.0 mL DMSO (to ensure complete solubility of the matrix).

o Precipitation (if needed): If the DS is insoluble in the mobile phase, perform a crash dilution
with ACN, centrifuge, and inject the supernatant.

Validation Criteria (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria
must be met:
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LC-MSI/MS Criteria

Parameter HPLC-UV Criteria (Assay) .
(Impurity)
o No interference at Presence of Quant/Qual ion
Specificity o .
of CMB from blank or placebo. ratio within £20%.
Linearity ( > 0.999 (Range: 80-120% of > 0.99 (Range: LOQ to 150%
) target). limit).

Accuracy (Recovery)

98.0% — 102.0%.

80.0% — 120.0% (at trace

levels).

Precision (RSD)

< 1.0% (n=6).

< 10.0% (n=6 at Limit Level).

LOD/LOQ

N/A for Assay.

LOQ < 1.0 ppm (relative to
DS).

Solution Stability

Stable for 24 hours at RT.

Stable for 24 hours in

autosampler (4°C).

Self-Validation Check:

o System Suitability Test (SST): Inject the Working Standard 5 times before any sample set.

e Requirement: RSD of peak area < 2.0% (UV) or < 5.0% (MS). Tailing factor < 1.5.

Troubleshooting Guide

 Issue: Double peaks or peak splitting.

o Cause: Sample solvent is stronger than the initial mobile phase.

o Fix: Dilute sample in 30% ACN / 70% Water instead of 100% ACN.

e Issue: Low Sensitivity in MS.

o Cause: lon suppression from the drug matrix.
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o Fix: Switch to an APCI source (Atmospheric Pressure Chemical lonization) if ESI is
suppressed, or improve chromatographic separation to elute CMB away from the main
drug peak.

 |Issue: Retention time drift.
o Cause: pH fluctuation in Mobile Phase A.

o Fix: Ensure Formic Acid is fresh; buffer with 5mM Ammonium Formate if necessary (pH
3.0).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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